4-Glucogallic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

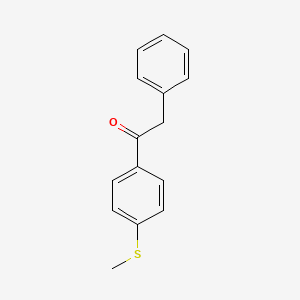

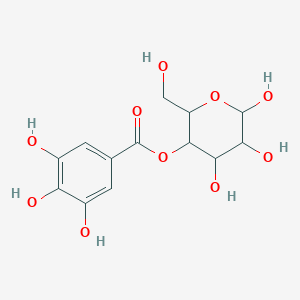

4-Glucosyl gallate belongs to the class of organic compounds known as tannins . It is found in green vegetables and is a constituent of the leaves of Macaranga tanarius .

Synthesis Analysis

The synthesis of 4-Glucosyl gallate involves the attachment of a d-glucopyranosyl residue to the 4’‘-hydroxyl group of the D-ring . The chemical shift of C-4’’ was observed at 137.1 ppm, and coupling appeared to have occurred between C-4’’ and H-1’‘’ (4.87 ppm, d, J = 9.0 Hz) of the glucosyl residue .Molecular Structure Analysis

The molecular structure of 4-Glucosyl gallate is represented by the formula C13H16O10 . Its average mass is 332.261 and its mono-isotopic mass is 332.07435 .Applications De Recherche Scientifique

Sesquiterpenoid and Phenolic Glucoside Gallates

- Natural Compound Isolation : Research by Zhou et al. (2011) isolated sesquiterpenoid and phenolic glucoside gallates from Lagerstroemia balansae, highlighting their potential in natural product chemistry and pharmacology (Zhou et al., 2011).

Synthesis and Characterization

- Surfactant Properties : Maldonado et al. (2011) synthesized glucosyl- and glucuronosyl alkyl gallates, which exhibit surfactant properties and high antioxidant activity, indicating their potential in applications requiring surface-active agents (Maldonado et al., 2011).

Glycosylation and Stability Enhancement

- Enzymatic Synthesis : Gonzalez-Alfonso et al. (2018) worked on the synthesis of α-glucosyl derivatives of (-)-epigallocatechin gallate, demonstrating the role of glycosylation in enhancing the solubility and stability of plant polyphenols (Gonzalez-Alfonso et al., 2018).

Antioxidant and Antifungal Properties

- Alkyl Gallates in Emulsions : González et al. (2015) studied the antioxidant activity of alkyl gallates and glycosyl alkyl gallates in fish oil-water emulsions, revealing insights into their application in food preservation (González et al., 2015).

- Antifungal Activity : A study by De Paula e Silva et al. (2014) showed the potential of decyl gallate as an antifungal agent against various pathogenic fungi (De Paula e Silva et al., 2014).

Therapeutic Applications

- Neuroprotective Activity : Research by Gonzalez-Alfonso et al. (2019) found that α-glucosyl derivatives of EGCG have enhanced stability and potential neuroprotective activities, indicating their use in nutraceutical and biomedical applications (Gonzalez-Alfonso et al., 2019).

Cosmetic and Pharmaceutical Uses

- Improved Polyphenol Properties : A study by Nadim et al. (2014) on the glucosylation of polyphenols suggests potential applications in cosmetics, highlighting the improvement of solubility and efficacy of polyphenols in skin care (Nadim et al., 2014).

Mécanisme D'action

Target of Action

4-Glucosyl gallate, also known as [4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate, is a type of tannin . Tannins are known to have a wide range of targets due to their ability to bind and precipitate proteins.

Mode of Action

It is known that gallic acid, a related compound, has many biological properties, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties

Biochemical Pathways

Gallic acid and its derivatives have been shown to enhance gut microbiome activities and modulate immune responses . It is possible that 4-Glucosyl gallate may have similar effects on these pathways.

Pharmacokinetics

It is known that the bioavailability of gallic acid, a related compound, can be increased through the use of colloidal delivery systems .

Result of Action

Gallic acid, a related compound, has been shown to have a variety of effects, including antioxidant activity, the ability to inhibit lipid peroxidation, and the ability to maintain endogenous defense systems . It is possible that 4-Glucosyl gallate may have similar effects.

Analyse Biochimique

Cellular Effects

It is known that galloylated catechins, a group that includes 4-Glucosyl gallate, have antioxidant properties . These compounds can protect cells from oxidative stress, which can damage cellular structures and disrupt cellular processes .

Molecular Mechanism

It is known to have antioxidant properties, suggesting that it may interact with reactive oxygen species (ROS) in cells

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 4-Glucosyl gallate can be achieved through the glycosylation of gallic acid with glucose. This reaction can be catalyzed by enzymes or through chemical methods.", "Starting Materials": [ "Gallic acid", "Glucose", "Catalyst (enzyme or chemical)" ], "Reaction": [ "Step 1: Activation of gallic acid by the catalyst", "Step 2: Addition of glucose to the activated gallic acid to form 4-Glucosyl gallate", "Step 3: Purification of the product through techniques such as column chromatography or recrystallization" ] } | |

Numéro CAS |

84274-52-2 |

Formule moléculaire |

C13H16O10 |

Poids moléculaire |

332.26 g/mol |

Nom IUPAC |

3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |

InChI |

InChI=1S/C13H16O10/c14-3-7-8(17)9(18)10(19)13(22-7)23-11-5(15)1-4(12(20)21)2-6(11)16/h1-2,7-10,13-19H,3H2,(H,20,21)/t7-,8-,9+,10-,13+/m1/s1 |

Clé InChI |

YPSNWSNUXIIKHO-YANYRWCTSA-N |

SMILES isomérique |

C1=C(C=C(C(=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)C(=O)O |

SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(OC(C(C2O)O)O)CO |

SMILES canonique |

C1=C(C=C(C(=C1O)OC2C(C(C(C(O2)CO)O)O)O)O)C(=O)O |

melting_point |

233°C |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-benzimidazole](/img/structure/B3031824.png)